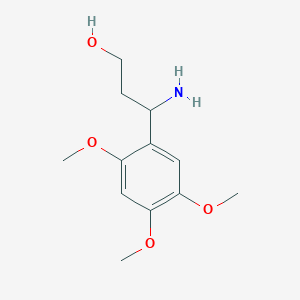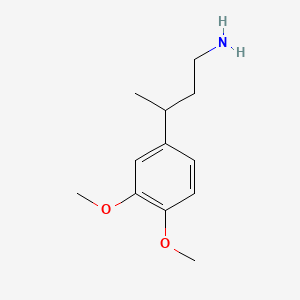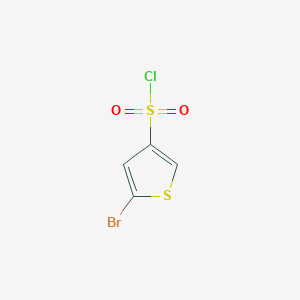![molecular formula C7H10N2O2 B13527589 O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a methoxy group attached to a pyridyl ring, making it a valuable reagent in synthetic organic chemistry.
Preparation Methods
The synthesis of O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine involves several steps. One common method includes the O-alkylation of hydroxylamine derivatives. For example, it can be synthesized by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Chemical Reactions Analysis
O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions. Common reagents used in these reactions include methyl lithium and organolithium compounds.
Scientific Research Applications
O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine involves its interaction with molecular targets such as DNA. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER). This inhibition can lead to an increase in DNA strand breaks and apoptosis, thereby potentiating the anti-tumor activity of alkylating agents .
Comparison with Similar Compounds
O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine can be compared with other similar compounds such as:
O-Methylhydroxylamine: Similar in structure but lacks the pyridyl ring, making it less specific in certain reactions.
O-Ethylhydroxylamine: Contains an ethyl group instead of a methoxy group, leading to different reactivity and applications.
Hydroxylamine-O-sulfonic acid: Used as an electrophilic aminating agent, but with different reactivity due to the presence of a sulfonic acid group.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
O-[(2-methoxypyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H10N2O2/c1-10-7-4-6(5-11-8)2-3-9-7/h2-4H,5,8H2,1H3 |
InChI Key |
FKFKKPWNEOFXQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)



